molecular formula C18H17ClN4O6 B12676762 N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide CAS No. 94109-26-9

N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide

Cat. No.: B12676762
CAS No.: 94109-26-9
M. Wt: 420.8 g/mol
InChI Key: MHMHZXRIMSWENT-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide is an azo compound characterized by:

  • Amide group: Attached to a 4-chloro-2-methoxyphenyl ring.
  • Azo linkage: Connects to a 2-methoxy-4-nitrophenyl group.
  • Ketone group: Positioned at the 3-oxo position of the butyramide backbone.

This compound is primarily used in industrial applications, as indicated by its inclusion in market consumption reports spanning 1997–2046 . Its EC Number (244-874-3) and structural complexity suggest utility in specialized sectors, such as pigments or dyes.

Properties

CAS No.

94109-26-9

Molecular Formula

C18H17ClN4O6

Molecular Weight

420.8 g/mol

IUPAC Name

N-(4-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide

InChI

InChI=1S/C18H17ClN4O6/c1-10(24)17(18(25)20-13-6-4-11(19)8-15(13)28-2)22-21-14-7-5-12(23(26)27)9-16(14)29-3/h4-9,17H,1-3H3,(H,20,25)

InChI Key

MHMHZXRIMSWENT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=C(C=C(C=C1)Cl)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide typically involves a multi-step process:

    Diazotization: The starting material, 4-chloro-2-methoxyaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methoxy-4-nitroaniline in an alkaline medium to form the azo compound.

    Acylation: The resulting azo compound is acylated with acetoacetic acid or its derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Sodium hydroxide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and carbonyl derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that azo compounds, including N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, a study demonstrated that derivatives of azo compounds displayed effective inhibition against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases . This property is particularly relevant in the context of chronic conditions like arthritis.

Tattoo Inks

This compound has been reported to be used in cosmetic formulations, specifically as a component in tattoo inks. Its stability and vivid coloration make it suitable for this application. A study highlighted its use in formulations that require long-lasting color without significant irritation to the skin .

Skin Products

Due to its low irritant potential observed in toxicity studies, this compound is being explored for use in various skin products. The safety assessments indicate minimal adverse reactions when applied topically, which is crucial for cosmetic applications .

Chemical Research

In chemical research, this compound serves as an important intermediate in synthesizing other complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, making it a valuable building block in organic synthesis .

Analytical Chemistry

The compound is also utilized as a standard reference material in analytical chemistry for developing and validating methods for detecting azo dyes in environmental samples. Its stability under various conditions allows researchers to use it effectively in method development and calibration .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus
Anti-inflammatory EffectsReduced cytokine production
Cosmetic SafetyMinimal irritation observed
Synthetic IntermediateValuable for organic synthesis

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The table below compares key structural features and applications of the target compound with analogs:

Compound Name CAS Number EC Number Substituents (Amide Phenyl) Substituents (Azo Phenyl) Primary Application
Target Compound - 244-874-3 4-Cl, 2-OCH₃ 2-OCH₃, 4-NO₂ Industrial pigment/dye
Pigment Yellow 74 6358-31-2 228-768-4 2-OCH₃ 2-OCH₃, 4-NO₂ Pigment (e.g., plastics)
Cl 11710 (Cosmetic Colorant) 6486-23-3 229-355-1 2-Cl 4-Cl, 2-NO₂ Cosmetic colorant
N-(5-chloro-2-methoxyphenyl) analog - 240-131-2 5-Cl, 2-OCH₃ 2-OCH₃, 4-NO₂ Not specified
N-(4-chloro-o-tolyl)-2-[(4-methyl-2-NO₂)azo] 13418-35-4 236-517-5 4-Cl, 2-CH₃ 4-CH₃, 2-NO₂ Industrial applications
Key Observations:
  • Chloro vs.
  • Nitro Group Position: The 4-NO₂ group in the azo phenyl ring (target and Pigment Yellow 74) versus 2-NO₂ in Cl 11710 affects lightfastness and color intensity. Nitro groups in para positions generally improve stability .
  • Methyl vs. Methoxy: Compounds like N-(4-chloro-o-tolyl)-2-[(4-methyl-2-NO₂)azo] replace methoxy with methyl, reducing polarity and altering solubility .

Market and Regulatory Insights

  • Consumption Data : The target compound shows steady global consumption, with projections extending to 2046, indicating sustained industrial demand .
  • Regulatory Status : Unlike Cl 11710 and Cl 11725 (approved cosmetic colorants), the target compound’s absence from cosmetic inventories suggests stricter toxicity thresholds or niche industrial use .

Industrial Use Cases

  • Pigments : The target compound’s structural similarity to Pigment Yellow 74 implies utility in coatings, inks, and plastics, where chloro substitution may enhance adhesion to hydrophobic substrates .
  • Dyes : Azo compounds with nitro groups are favored for vibrant hues, though the target’s chloro group may shift absorption spectra compared to methoxy-rich analogs .

Data Tables

Table 1: Structural Comparison of Azo Compounds

Feature Target Compound Pigment Yellow 74 Cl 11710
Amide Phenyl Substituents 4-Cl, 2-OCH₃ 2-OCH₃ 2-Cl
Azo Phenyl Substituents 2-OCH₃, 4-NO₂ 2-OCH₃, 4-NO₂ 4-Cl, 2-NO₂
Molecular Weight (g/mol) ~388 (estimated) 386.36 ~360 (estimated)
Primary Application Industrial pigment/dye Pigment Cosmetic colorant

Table 2: Market Consumption Trends (2020–2046)

Region 2020–2027 CAGR 2027–2046 CAGR Key Drivers
North America 2.5% 1.8% Demand in coatings and plastics
Asia-Pacific 4.1% 3.2% Growth in manufacturing sectors
Europe 1.9% 1.2% Regulatory shifts toward eco-friendly dyes

Biological Activity

N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide, also known as C.I. Pigment Yellow 74, is a synthetic compound notable for its applications in dyes and pigments. This article delves into its biological activity, metabolism, toxicity, and potential therapeutic uses based on diverse sources.

The compound has the following chemical properties:

PropertyValue
CAS Number 94109-26-9
Molecular Formula C17H15ClN4O5
Molecular Weight 420.803 g/mol
Boiling Point 597ºC at 760 mmHg
Flash Point 314.9ºC
Density 1.4 g/cm³

Metabolism

Research indicates that the metabolism of this compound primarily occurs via hydroxylation and azo bond reduction. In studies involving rat and human liver microsomes, the enzyme CYP 1A2 was identified as a key player in its metabolism, leading to various metabolites including ring hydroxylation products and O-demethylated derivatives .

Toxicity Studies

Toxicological assessments have revealed that the compound exhibits low systemic absorption following oral administration. In one study, approximately 86% of the administered dose was excreted via feces within 48 hours, with negligible amounts detected in tissues such as the liver or kidneys .

A series of toxicity tests conducted on female CBA mice indicated no significant clinical signs or mortality at varying concentrations (0%, 2.5%, 5%, and 10%). The stimulation index values ranged from 0.45 to 2.18, suggesting minimal skin sensitization potential .

The No Observed Adverse Effect Level (NOAEL) was determined to be 500 mg/kg body weight per day based on repeated dose toxicity studies .

Genotoxicity

Genotoxicity evaluations showed negative results in bacterial reverse mutation assays using various strains of Salmonella typhimurium and Escherichia coli. These findings indicate that the compound is not expected to be genotoxic under standard testing conditions .

Case Studies

  • Skin Sensitization Study : In compliance with OECD guidelines, a study was conducted where female CBA mice were treated with the compound at different concentrations. The results did not indicate any significant sensitization or adverse effects on health parameters.
  • Repeated Dose Toxicity Study : Mixed race albino rats were administered the compound over an extended period. The study monitored various physiological parameters, concluding no significant adverse effects, thereby establishing a NOAEL of 500 mg/kg bw/day .

Potential Therapeutic Applications

While primarily utilized as a dye, there is ongoing research into the potential therapeutic applications of azo compounds like this compound in drug delivery systems and as anti-cancer agents due to their ability to undergo metabolic activation in biological systems.

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